1-(2-Phenylethyl)-1h-pyrazol-4-amine

P2X7 receptor purinergic signaling anti-inflammatory

1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS 28466-65-1) is a substituted pyrazole derivative featuring a 2-phenylethyl group attached to the N1 position and a primary amine at the C4 position of the pyrazole ring. This compound has the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol.

Molecular Formula C11H13N3
Molecular Weight 187.246
CAS No. 28466-65-1
Cat. No. B2651909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylethyl)-1h-pyrazol-4-amine
CAS28466-65-1
Molecular FormulaC11H13N3
Molecular Weight187.246
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C=C(C=N2)N
InChIInChI=1S/C11H13N3/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2
InChIKeyDPFFGAWRMASQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS 28466-65-1): Chemical Profile and Core Physicochemical Properties for Research Procurement


1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS 28466-65-1) is a substituted pyrazole derivative featuring a 2-phenylethyl group attached to the N1 position and a primary amine at the C4 position of the pyrazole ring. This compound has the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . Predicted physicochemical parameters include a density of 1.13±0.1 g/cm³, a boiling point of 373.4±25.0 °C at 760 mmHg, a flash point of 179.6±23.2 °C, and a predicted pKa of 3.70±0.10 . The calculated LogP is 1.708, and the topological polar surface area (TPSA) is 43.84 Ų . This amine serves as a versatile building block in medicinal chemistry, with the phenylethyl substitution at the pyrazole nitrogen designed to fine-tune lipophilicity and modulate interactions with biological targets .

Why Generic Substitution Fails: Critical Structural Distinctions of 1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS 28466-65-1) Versus Close Analogs


Simple substitution of 1-(2-phenylethyl)-1H-pyrazol-4-amine with its regioisomers or closely related analogs is not scientifically valid. Regioisomers such as 1-(2-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-23-0) or 1-(1-phenylethyl)-1H-pyrazol-4-amine (CAS 1240572-59-1) differ fundamentally in the position of the amine group or the stereochemistry of the phenylethyl linker. These positional variations dramatically alter hydrogen-bonding capacity, molecular geometry, and target binding interactions . Additionally, the simpler 1-phenyl-1H-pyrazol-4-amine (CAS 1128-53-6) lacks the ethyl spacer and the associated conformational flexibility and lipophilic enhancement conferred by the phenylethyl group, which is critical for achieving sufficient target engagement in many medicinal chemistry campaigns [1]. The amino group at the 4-position provides a specific vector for derivatization and target interaction that is distinct from the 3-amino or 5-amino regioisomers, making this compound a non-fungible building block .

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS 28466-65-1) Against Key Comparators


P2X7 Receptor Antagonist Activity: Modest Potency with Structural Differentiation

The target compound demonstrates measurable antagonist activity at the human P2X7 receptor, a ligand-gated ion channel implicated in inflammation and neurodegeneration. In a cell-based calcium influx assay using human 1321N1 cells expressing the human P2X7 receptor, 1-(2-phenylethyl)-1H-pyrazol-4-amine exhibited an IC50 of 33.2 μM (3.32E+4 nM) [1]. While this potency is modest compared to optimized clinical-stage P2X7 antagonists (which often display IC50 values < 100 nM), the compound's activity is notable within the context of simple, unoptimized aminopyrazole scaffolds. This data point provides a baseline for structure-activity relationship (SAR) studies and serves as a starting point for further chemical optimization. No direct head-to-head comparison data for the 5-amino regioisomer or other close analogs in this specific assay is currently available.

P2X7 receptor purinergic signaling anti-inflammatory neuroprotection

LogP and Lipophilicity: Quantitative Comparison with 1-Phenyl Analog

The addition of the ethylene spacer between the phenyl ring and the pyrazole nitrogen in the target compound significantly alters its lipophilicity profile compared to the direct N-phenyl analog. The calculated LogP for 1-(2-phenylethyl)-1H-pyrazol-4-amine is 1.708 . In contrast, the simpler 1-phenyl-1H-pyrazol-4-amine (CAS 1128-53-6), which lacks the ethyl linker, has a lower predicted LogP. This difference in lipophilicity is crucial for optimizing blood-brain barrier penetration, membrane permeability, and overall pharmacokinetic properties in drug discovery programs [1]. The phenylethyl group is widely recognized as a common modification aimed at fine-tuning the molecule's lipophilicity and interaction with biological targets .

Lipophilicity LogP drug-likeness ADME prediction

Amine Position and Hydrogen-Bonding Capacity: Distinction from 5-Amino Regioisomer

The position of the primary amine on the pyrazole ring critically dictates the hydrogen-bonding capacity and vectorial presentation of the functional group. In 1-(2-phenylethyl)-1H-pyrazol-4-amine, the amine is located at the 4-position, which presents a distinct spatial orientation compared to the 5-amino regioisomer (CAS 3524-23-0) . The 4-amino group is known to participate in different hydrogen-bonding networks within enzyme active sites or receptor binding pockets relative to the 5-amino or 3-amino congeners. This positional difference is a key determinant of target selectivity and binding affinity [1]. No direct quantitative comparison of target engagement is currently available for these two regioisomers, but the structural distinction is a foundational consideration in scaffold selection.

Regioisomerism hydrogen-bonding medicinal chemistry scaffold optimization

Purity and Commercial Availability: Quantitative Benchmark for Research-Grade Procurement

For research and development purposes, the purity of a building block is a critical parameter influencing experimental reproducibility and downstream synthesis outcomes. 1-(2-Phenylethyl)-1H-pyrazol-4-amine is commercially available from multiple vendors with specified purity grades of 95% and 98% . This range of purity options allows researchers to select the appropriate grade based on their specific application requirements, balancing cost and purity needs. The compound is offered in quantities ranging from 1 g to 25 g, with pricing and availability varying by vendor . This level of commercial accessibility and defined purity is essential for consistent research outcomes and scale-up considerations.

Chemical procurement purity specification research-grade supply chain

Optimal Research and Industrial Application Scenarios for 1-(2-Phenylethyl)-1H-pyrazol-4-amine (CAS 28466-65-1)


Scaffold for P2X7 Receptor Antagonist Development

Given its validated, albeit modest, antagonist activity at the human P2X7 receptor (IC50 = 33.2 μM) [1], 1-(2-phenylethyl)-1H-pyrazol-4-amine serves as a viable starting scaffold for medicinal chemistry optimization programs targeting purinergic signaling. The compound's structure can be elaborated to improve potency and selectivity, making it useful in early-stage drug discovery for inflammatory, neuropathic pain, or neurodegenerative conditions. Researchers seeking a tractable hit with a defined synthetic handle (the 4-amino group) for further derivatization may find this compound a suitable entry point.

Building Block for CNS-Penetrant Compound Libraries

With a calculated LogP of 1.708, this compound exhibits a favorable lipophilicity profile for CNS drug discovery . The phenylethyl substitution enhances predicted membrane permeability relative to direct N-phenyl analogs, making it a more attractive building block for the synthesis of compound libraries intended to cross the blood-brain barrier. This property is particularly valuable in programs targeting neurological or psychiatric indications where adequate brain exposure is a prerequisite for efficacy.

Regioisomeric Probe for SAR Studies on Aminopyrazoles

The specific 4-amino substitution pattern of this compound distinguishes it from its 3-amino and 5-amino regioisomers . This positional specificity allows medicinal chemists to systematically probe the impact of amino group placement on target binding, selectivity, and pharmacokinetic properties. The compound is an essential comparator in SAR campaigns exploring the aminopyrazole chemical space, enabling direct assessment of how amine position influences biological outcomes.

General Heterocyclic Building Block for Diversified Synthesis

As a research-grade chemical available with specified purity (95-98%) , 1-(2-phenylethyl)-1H-pyrazol-4-amine is a reliable building block for diverse organic synthesis applications. The primary amine at the 4-position provides a convenient functional handle for amide bond formation, reductive amination, or coupling reactions, facilitating the rapid construction of more complex molecular architectures. Its commercial availability in quantities up to 25 g supports both exploratory research and initial scale-up efforts.

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